5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone
CAS No.: 898786-77-1
Cat. No.: VC2485367
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898786-77-1 |
|---|---|
| Molecular Formula | C20H30O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one |
| Standard InChI | InChI=1S/C20H30O4/c1-14-10-16(11-15(2)19(14)22-5)17(21)8-6-7-9-18-23-12-20(3,4)13-24-18/h10-11,18H,6-9,12-13H2,1-5H3 |
| Standard InChI Key | PMDGKVCQGKNRBF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)CCCCC2OCC(CO2)(C)C |
| Canonical SMILES | CC1=CC(=CC(=C1OC)C)C(=O)CCCCC2OCC(CO2)(C)C |
Introduction
Chemical Identity and Structural Characteristics
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone is identified by the CAS registry number 898786-77-1 and possesses a molecular formula of C₂₀H₃₀O₄ . The compound's IUPAC name is 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one, which provides insight into its structural arrangement. The molecule features several key structural elements: a valerophenone backbone (with a pentane chain connecting a ketone group to an aromatic ring), a 5,5-dimethyl-1,3-dioxane group, and a 4-methoxy-3,5-dimethylphenyl substituent that contributes to its unique chemical profile.
Structural Identifiers
The compound can be precisely identified through various chemical notations as detailed in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 898786-77-1 |
| Molecular Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.4 g/mol |
| Standard InChI | InChI=1S/C20H30O4/c1-14-10-16(11-15(2)19(14)22-5)17(21)8-6-7-9-18-23-12-20(3,4)13-24-18/h10-11,18H,6-9,12-13H2,1-5H3 |
| Standard InChIKey | PMDGKVCQGKNRBF-UHFFFAOYSA-N |
| SMILES Notation | CC1=CC(=CC(=C1OC)C)C(=O)CCCCC2OCC(CO2)(C)C |
| PubChem Compound ID | 24727858 |
The structural identifiers provide a precise definition of the molecular architecture and facilitate accurate database searches for researchers seeking information about this compound.
Related Compounds and Structural Analogs
Several structurally related compounds have been identified in chemical databases that share partial structural features with 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone. These analogs provide valuable context for understanding the chemical landscape surrounding the target compound.
Direct Structural Analogs
A closely related compound is 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4′-methoxyvalerophenone (CAS: 898786-53-3), which differs from the target compound by lacking the two methyl groups at the 3' and 5' positions on the aromatic ring . This analog has a molecular formula of C₁₈H₂₆O₄ and a lower molecular weight of 306.402 g/mol, reflecting the absence of the two methyl groups .
Another related compound is 5,5-Dimethyl-1,3-dioxan-2-one (CAS: 3592-12-9), which contains the core 5,5-dimethyl-1,3-dioxane structure but lacks the valerophenone portion . This simpler molecule (C₆H₁₀O₃) has applications in polymer chemistry and could potentially serve as a precursor in synthetic pathways involving the target compound .
Comparison of Related Compounds
The following table provides a comparative analysis of the target compound and its structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone | 898786-77-1 | C₂₀H₃₀O₄ | 334.4 | Target compound |
| 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4′-methoxyvalerophenone | 898786-53-3 | C₁₈H₂₆O₄ | 306.402 | Lacks 3',5'-dimethyl groups |
| 5,5-Dimethyl-1,3-dioxan-2-one | 3592-12-9 | C₆H₁₀O₃ | 130.14 | Contains only the dioxane core with a carbonyl group |
Understanding these structural relationships helps researchers contextualize the target compound within the broader chemical space and may inform synthetic strategies or structure-activity relationship studies .
Synthesis Considerations
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The compound likely requires a multi-step synthesis involving the preparation of the valerophenone backbone through Friedel-Crafts acylation or similar reactions.
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The 5,5-dimethyl-1,3-dioxane moiety is typically introduced through acetalization reactions between carbonyl compounds and neopentyl glycol (2,2-dimethyl-1,3-propanediol).
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The methoxy and dimethyl substituents on the aromatic ring would need to be incorporated either through starting with an appropriately substituted aromatic compound or through subsequent functionalization steps.
Future research could focus on developing efficient, high-yielding synthetic routes to this compound, which would enhance its accessibility for various applications.
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